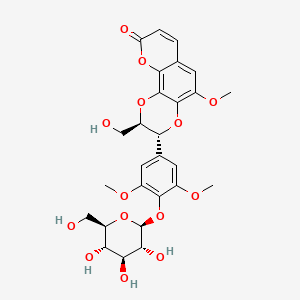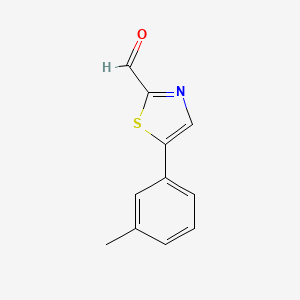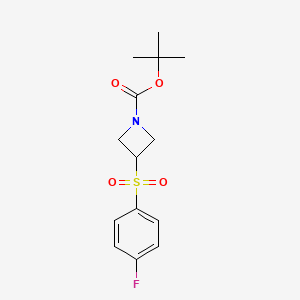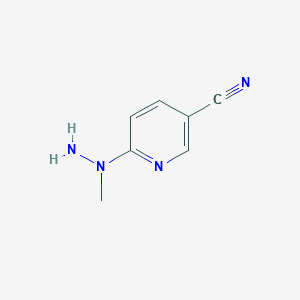
Yinxiancaoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Yinxiancaoside C is typically isolated from the whole plant of Chloranthus japonicus Sieb . The isolation process involves several steps, including extraction, fractionation, and purification using various chromatographic techniques . The structures of the isolated compounds are elucidated by chemical and spectroscopic methods . Industrial production methods for this compound have not been extensively documented, suggesting that its production is primarily limited to laboratory-scale research.
Chemical Reactions Analysis
Yinxiancaoside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Yinxiancaoside C has been the subject of various scientific research studies due to its potential therapeutic properties. It has shown marginal cytotoxic activities against human hepatoma (Hepg-2), ovarian carcinoma (OV420), and breast cancer (MCF-7) cells . Additionally, it has been investigated for its antioxidant properties and potential use in treating inflammatory conditions . The compound’s unique structure and biological activities make it a valuable target for further research in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of Yinxiancaoside C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, this compound has been shown to inhibit the activity of matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components . This inhibition can help reduce tumor invasion and metastasis .
Comparison with Similar Compounds
Yinxiancaoside C is structurally similar to other coumarinolignan glucosides and benzofuran lignans isolated from Chloranthus japonicus Sieb . Some of the similar compounds include cleomiscosins A and C, which have also been isolated from other plant species . What sets this compound apart is its unique combination of coumarin and lignan moieties, which contribute to its distinct biological activities . The presence of these structural features makes this compound a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(2R,3R)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[2,3-f][1,4]benzodioxin-9-one |
InChI |
InChI=1S/C27H30O14/c1-34-13-7-12(8-14(35-2)24(13)41-27-21(33)20(32)19(31)16(9-28)38-27)22-17(10-29)37-26-23-11(4-5-18(30)39-23)6-15(36-3)25(26)40-22/h4-8,16-17,19-22,27-29,31-33H,9-10H2,1-3H3/t16-,17-,19-,20+,21-,22-,27+/m1/s1 |
InChI Key |
CFXXDPDYZLDBBH-MLLLHHPHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H](OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C(OC4=C5C(=CC(=C4O3)OC)C=CC(=O)O5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)

![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)




![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)


